3-(Trifluoroacetyl)indole
Overview
Description
Synthesis Analysis
The synthesis of 3-(Trifluoroacetyl)indole and its derivatives is a topic of ongoing research, exploring various strategies to construct the indole core and introduce the trifluoroacetyl functionality. Traditional methods for indole synthesis, such as the Fischer indole synthesis, Bartoli indole synthesis, and Larock indole synthesis, provide a foundation for developing new synthetic routes tailored to incorporate trifluoroacetyl groups (Taber & Tirunahari, 2011). The synthesis strategies often hinge on the selective functionalization of the indole ring, with a particular focus on C2-functionalization as a pivotal step for introducing various substituents, including trifluoroacetyl groups (Deka, Deb, & Baruah, 2020).
Molecular Structure Analysis
The molecular structure of 3-(Trifluoroacetyl)indole is characterized by the indole core, a bicyclic structure consisting of a benzene ring fused to a five-membered pyrrole ring, and the trifluoroacetyl group attached at the 3-position. This configuration imparts distinct electronic and steric properties to the molecule, influencing its reactivity and interaction with biological targets. The presence of the trifluoroacetyl group enhances the acidity of adjacent hydrogen atoms, affecting nucleophilic substitution reactions and the molecule's overall chemical behavior.
Chemical Reactions and Properties
3-(Trifluoroacetyl)indole participates in a variety of chemical reactions, leveraging the reactivity of both the indole core and the trifluoroacetyl group. It can undergo nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon of the trifluoroacetyl group, leading to the formation of new C-C or C-N bonds. Additionally, the electron-withdrawing effect of the trifluoroacetyl group influences electrophilic substitution reactions on the indole ring, directing electrophiles to specific positions on the ring (Kazakova & Vasilyev, 2017).
Scientific Research Applications
Analytical Chemistry Applications : Trifluoroacetyl derivatives of indoles, such as 3-(Trifluoroacetyl)indole, are used in gas chromatographic analysis of urinary indole compounds. For example, the trifluoroacetyl derivative of indole-3-acetic acid has been used for its quantification in human urine, which can be indicative of certain medical conditions like leukemia, gastric cancer, and phenylketonuria (Naruse et al., 1977).
Synthetic Chemistry : 3-(Trifluoroacetyl)indole derivatives are valuable in synthetic chemistry. They are used as intermediates in the synthesis of various biologically active compounds. Methods like copper-mediated trifluoroacetylation of indoles have been developed to simplify the production of these derivatives (Yan et al., 2017).
Pharmaceutical Applications : In pharmaceutical research, 3-(Trifluoroacetyl)indoles serve as building blocks for synthesizing natural products and other biologically active compounds. Microwave-assisted synthesis techniques have been developed for the efficient production of multi-substituted indole derivatives using trifluoroacetic acid (Lin et al., 2018).
Drug Discovery and Development : The trifluoroacetyl group in 3-substituted indoles serves as a directing group in Pd(II)-catalyzed dehydrogenative remote C4-H coupling, a process important in the synthesis of compounds for drug discovery (Gupta & Panda, 2023).
Electrophilic Alkylation : 2-Trifluoroacetyl-1,3-heterazoles, related to 3-(Trifluoroacetyl)indole, have demonstrated high activity in C-hydroxyalkylation of 1H-indole, a reaction relevant for producing trifluoromethyl-substituted alcohols, which are valuable in various chemical syntheses (Khodakovskiy et al., 2010).
Functionalization of Indoles : Trifluoroacetyl groups play a significant role in the functionalization of indoles, a process integral to the synthesis of a wide range of bioactive molecules. This includes reactions like morpholine-catalyzed direct C3 alkenylation of indoles (Xiang et al., 2011).
Organic Synthesis : The reactivity of trifluoroacetylated indoles has been exploited in various organic synthesis processes, such as the preparation of bis(indolyl)methanes and other indole derivatives under different catalytic conditions (Khalafi‐Nezhad et al., 2008).
Safety And Hazards
3-(Trifluoroacetyl)indole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear suitable protective equipment, prevent dispersion of dust, and avoid contact with skin, eyes, and clothing .
Future Directions
Indole and its derivatives have been found to have various applications in the food industry, perfumery, and pharmaceuticals . They exhibit antitumor, antibacterial, antiviral, and antifungal activities . The biotechnological production of indole and its derivatives for industrial applications is a promising area of research .
properties
IUPAC Name |
2,2,2-trifluoro-1-(1H-indol-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)9(15)7-5-14-8-4-2-1-3-6(7)8/h1-5,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMDCXWSHDFQKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343338 | |
Record name | 3-(Trifluoroacetyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26659167 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(Trifluoroacetyl)indole | |
CAS RN |
14618-45-2 | |
Record name | 3-(Trifluoroacetyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Trifluoroacetyl)indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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